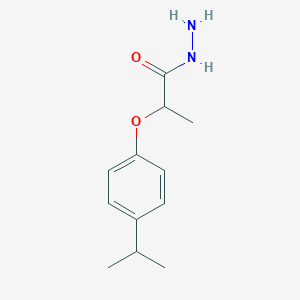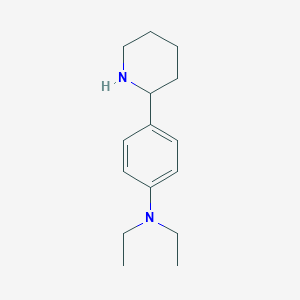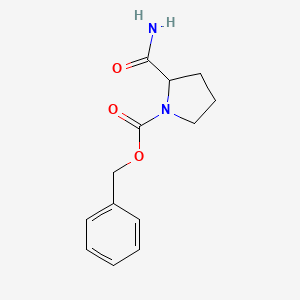![molecular formula C10H9N3S B1335802 1H,5H,6H,10bH-pyrazolo[1,5-c]quinazoline-5-thione CAS No. 59553-09-2](/img/structure/B1335802.png)
1H,5H,6H,10bH-pyrazolo[1,5-c]quinazoline-5-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,5H,6H,10bH-pyrazolo[1,5-c]quinazoline-5-thione is a heterocyclic compound that belongs to the pyrazoloquinazoline family. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties . The unique structure of this compound makes it a valuable subject of study in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H,5H,6H,10bH-pyrazolo[1,5-c]quinazoline-5-thione typically involves the reaction of thiophosgene with heterocyclic compounds . The process can be summarized as follows:
Starting Materials: The synthesis begins with the preparation of the appropriate pyrazoloquinazoline precursor.
Reaction with Thiophosgene: The precursor is then reacted with thiophosgene under controlled conditions to introduce the thiol group at the 5-position.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1H,5H,6H,10bH-pyrazolo[1,5-c]quinazoline-5-thione undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the quinazoline ring or the pyrazole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted pyrazoloquinazoline derivatives.
Applications De Recherche Scientifique
1H,5H,6H,10bH-pyrazolo[1,5-c]quinazoline-5-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 1H,5H,6H,10bH-pyrazolo[1,5-c]quinazoline-5-thione involves its interaction with specific molecular targets:
Molecular Targets: The compound has been shown to interact with mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNK3.
Pathways Involved: By binding to these kinases, the compound can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[1,5-a]quinazolines: These compounds share a similar core structure and exhibit comparable biological activities.
Benzo[h]quinazolines: Another class of heterocyclic compounds with related chemical properties and applications.
Uniqueness
1H,5H,6H,10bH-pyrazolo[1,5-c]quinazoline-5-thione is unique due to its specific substitution pattern and the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Propriétés
IUPAC Name |
6,10b-dihydro-1H-pyrazolo[1,5-c]quinazoline-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3S/c14-10-12-8-4-2-1-3-7(8)9-5-6-11-13(9)10/h1-4,6,9H,5H2,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNGLFNKVNNTKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NN2C1C3=CC=CC=C3NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391883 |
Source


|
| Record name | 1,10b-dihydropyrazolo[1,5-c]quinazoline-5-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59553-09-2 |
Source


|
| Record name | NSC283475 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283475 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,10b-dihydropyrazolo[1,5-c]quinazoline-5-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40391883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-{7,7,9-Trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B1335755.png)
![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoic Acid](/img/structure/B1335756.png)
![Ethyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B1335758.png)

